molecular formula C30H22ClN3 B13391806 2-([1,1'-biphenyl]-4-yl)-4-chloro-6-(9,9-dimethyl-9H-fluoren-4-yl)-1,3,5-triazine

2-([1,1'-biphenyl]-4-yl)-4-chloro-6-(9,9-dimethyl-9H-fluoren-4-yl)-1,3,5-triazine

Cat. No.: B13391806
M. Wt: 460.0 g/mol
InChI Key: SFPAVYRJXYHVKP-UHFFFAOYSA-N
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Description

2-([1,1’-biphenyl]-4-yl)-4-chloro-6-(9,9-dimethyl-9H-fluoren-4-yl)-1,3,5-triazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazine ring substituted with biphenyl and fluorenyl groups, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-biphenyl]-4-yl)-4-chloro-6-(9,9-dimethyl-9H-fluoren-4-yl)-1,3,5-triazine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step involves the cyclization to form the triazine ring, often using reagents like phosphorus oxychloride (POCl3) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography might be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-biphenyl]-4-yl)-4-chloro-6-(9,9-dimethyl-9H-fluoren-4-yl)-1,3,5-triazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.

    Substitution: Amines, thiols, often in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups .

Mechanism of Action

The mechanism of action of 2-([1,1’-biphenyl]-4-yl)-4-chloro-6-(9,9-dimethyl-9H-fluoren-4-yl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with cellular proteins or DNA, leading to changes in cellular function or gene expression. The exact pathways depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • N-([1,1’-biphenyl]-2-yl)-9,9-dimethyl-9H-fluoren-2-amine
  • N-([1,1’-biphenyl]-2-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9’-spirobi[fluoren]-4-amine

Uniqueness

Compared to similar compounds, 2-([1,1’-biphenyl]-4-yl)-4-chloro-6-(9,9-dimethyl-9H-fluoren-4-yl)-1,3,5-triazine stands out due to its unique triazine ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity or stability.

Properties

Molecular Formula

C30H22ClN3

Molecular Weight

460.0 g/mol

IUPAC Name

2-chloro-4-(9,9-dimethylfluoren-4-yl)-6-(4-phenylphenyl)-1,3,5-triazine

InChI

InChI=1S/C30H22ClN3/c1-30(2)24-13-7-6-11-22(24)26-23(12-8-14-25(26)30)28-32-27(33-29(31)34-28)21-17-15-20(16-18-21)19-9-4-3-5-10-19/h3-18H,1-2H3

InChI Key

SFPAVYRJXYHVKP-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=C(C=CC=C31)C4=NC(=NC(=N4)C5=CC=C(C=C5)C6=CC=CC=C6)Cl)C

Origin of Product

United States

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